Pyrrol-1-yl vs. Pyrazol-1-yl at Pyrimidine 6-Position: Scaffold Differentiation with No Quantitative Selectivity Data
The pyrazol-1-yl congener 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1226433-44-8) represents the closest commercially cataloged analog differing only in the 5-membered heteroaryl ring attached to the pyrimidine 6-position . The pyrrole ring in CAS 1428356-25-5 provides a different electronic profile and hydrogen-bonding capacity compared to the pyrazole ring. In the JAK inhibitor patent family (EP2699564B1), the pyrrol-1-yl substitution motif is explicitly enumerated as a preferred embodiment for kinase hinge-region binding, while pyrazole-containing analogs are not claimed within this specific patent [1]. However, caution is warranted: no head-to-head biochemical comparison between the pyrrole and pyrazole variants has been published, and no IC50 values exist for either compound against any isolated kinase target. The differentiation is currently confined to structural and patent eligibility grounds rather than measured biological divergence.
| Evidence Dimension | Heteroaryl ring identity at pyrimidine 6-position |
|---|---|
| Target Compound Data | 6-(1H-pyrrol-1-yl) substitution (pyrrole; 5-membered nitrogen heterocycle, aromatic, weak NH hydrogen-bond donor) |
| Comparator Or Baseline | 6-(1H-pyrazol-1-yl) substitution (pyrazole; 5-membered heterocycle with two adjacent nitrogens, differing H-bond acceptor geometry) – CAS 1226433-44-8 |
| Quantified Difference | No quantitative activity data available for either compound; differentiation rests on structural features and patent coverage. |
| Conditions | Structural comparison; JAK inhibitor patent scope analysis |
Why This Matters
For procurement in kinase inhibitor screening programs where JAK patent IP coverage is relevant, the pyrrole scaffold falls within an explicitly claimed patent genus whereas the pyrazole scaffold may occupy adjacent but distinct chemical space, potentially affecting freedom-to-operate and SAR exploration strategy.
- [1] Brasca MG, et al. Substituted pyrimidinyl-pyrroles active as kinase inhibitors. European Patent EP2699564B1, filed 2012-04-05, published 2016. View Source
